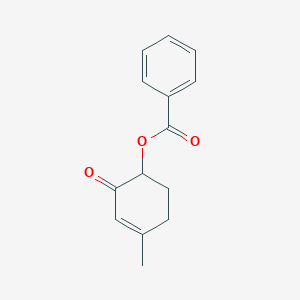
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a methyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxocyclohex-3-en-1-yl benzoate typically involves the reaction of 4-methyl-2-oxocyclohex-3-en-1-one with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxocyclohex-3-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,5-dihydroxy-6-methoxy-3,6-dimethyl-2-oxocyclohex-3-en-1-yl)oxy-4-hydroxy-3,6-dimethylbenzoate
- 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
- Methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate
Uniqueness
4-Methyl-2-oxocyclohex-3-en-1-yl benzoate is unique due to its specific structural features, such as the presence of a benzoate ester group and a methyl-substituted cyclohexene ring.
Properties
CAS No. |
61140-67-8 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(4-methyl-2-oxocyclohex-3-en-1-yl) benzoate |
InChI |
InChI=1S/C14H14O3/c1-10-7-8-13(12(15)9-10)17-14(16)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3 |
InChI Key |
OXPVIRQSCFICAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-3-[(4-methylphenoxy)methyl]-2H-1-benzopyran](/img/structure/B14576251.png)
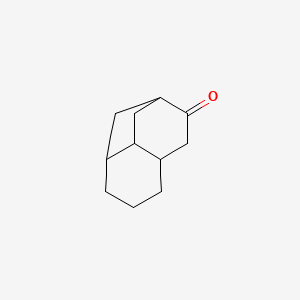
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14576269.png)
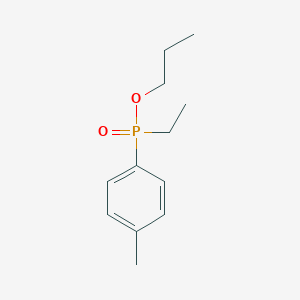

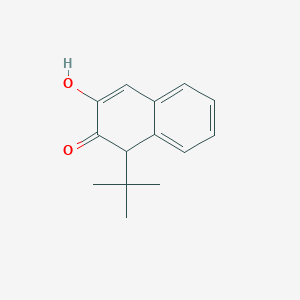
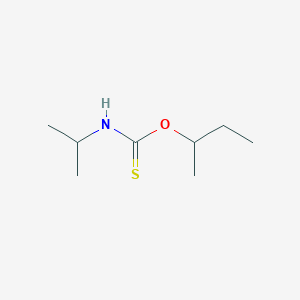
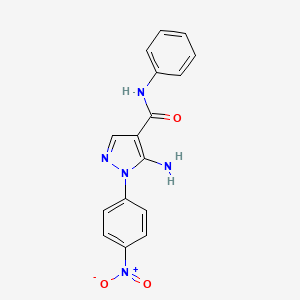
![5-[(2,4-Dinitrophenyl)sulfanyl]-3-methyl-2,4-diphenyl-1,3-thiazol-3-ium chloride](/img/structure/B14576304.png)
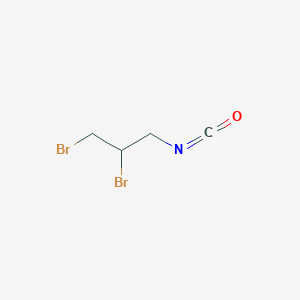
![5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14576316.png)
![10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol](/img/structure/B14576324.png)
![4-({3-[4-(Benzyloxy)phenyl]propyl}amino)benzoic acid](/img/structure/B14576334.png)
